N'-(2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbonyl)-2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbonyl)-2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbohydrazide is a synthetic organic compound. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbonyl)-2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbohydrazide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.
Introduction of Dimethyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate can introduce the dimethyl groups at the 2 and 7 positions.
Hydrazide Formation: The final step involves the reaction of the carbonyl compound with hydrazine or its derivatives to form the carbohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N’-(2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbonyl)-2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Carbohydrazides: Compounds with similar carbohydrazide functional groups but different core structures.
Uniqueness
N’-(2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbonyl)-2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbohydrazide is unique due to its specific combination of benzofuran and carbohydrazide moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
887582-60-7 |
---|---|
Molecular Formula |
C22H24N2O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N'-(2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbonyl)-2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbohydrazide |
InChI |
InChI=1S/C22H24N2O4/c1-11-9-15-5-7-17(13(3)19(15)27-11)21(25)23-24-22(26)18-8-6-16-10-12(2)28-20(16)14(18)4/h5-8,11-12H,9-10H2,1-4H3,(H,23,25)(H,24,26) |
InChI Key |
GQWYHTXZHXIOEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C(=C(C=C2)C(=O)NNC(=O)C3=C(C4=C(CC(O4)C)C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.